Product packaging for Cobalt dinicotinate(Cat. No.:CAS No. 28029-53-0)

Cobalt dinicotinate

Cat. No.: B13787183
CAS No.: 28029-53-0
M. Wt: 303.14 g/mol
InChI Key: OGTPCWAHIVWKGI-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cobalt dinicotinate, with the chemical formula C12H8CoN2O4 and CAS Registry Number 28029-53-0, is an organometallic compound composed of cobalt coordinated with two nicotinate ligands . It is supplied as a high-purity material intended for research and development purposes exclusively. Cobalt is a transition metal with diverse applications in scientific research, including its role as a catalyst in chemical synthesis and a precursor in materials science for developing novel coordination polymers and supramolecular structures with potential unique electronic or magnetic properties . Research into similar cobalt-nicotinate complexes has explored their distinctive three-dimensional architectures and thermal decomposition behaviors, which are of interest in the design of functional materials . Furthermore, cobalt is a critical component in biochemistry, most notably as the central atom in the cobamide cofactor of Vitamin B12, which is essential for enzyme function in many organisms . Studies on related compounds, such as chromium nicotinate, are also conducted in the nutritional sciences, highlighting the research interest in metal-vitamin complexes . It is crucial to handle this compound with appropriate safety precautions. The genotoxic effects of cobalt(II) ions have been demonstrated in laboratory studies on mammalian cell lines . This product is strictly for research use in a controlled laboratory setting and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8CoN2O4 B13787183 Cobalt dinicotinate CAS No. 28029-53-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

28029-53-0

Molecular Formula

C12H8CoN2O4

Molecular Weight

303.14 g/mol

IUPAC Name

cobalt(2+);pyridine-3-carboxylate

InChI

InChI=1S/2C6H5NO2.Co/c2*8-6(9)5-2-1-3-7-4-5;/h2*1-4H,(H,8,9);/q;;+2/p-2

InChI Key

OGTPCWAHIVWKGI-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Co+2]

Related CAS

59-67-6 (Parent)

Origin of Product

United States

Synthetic Methodologies for Cobalt Dinicotinate and Analogues

Conventional Solution-Phase Synthetic Routes

The synthesis of cobalt dinicotinate in the solution phase is a common and well-established method. This approach typically involves the direct reaction of a cobalt(II) salt with nicotinic acid in a suitable solvent system. ontosight.ai

Reaction Stoichiometry and Solvent Systems

The formation of this compound, with the chemical formula C12H8CoN2O4, involves the reaction of a cobalt(II) ion with two equivalents of deprotonated nicotinic acid (nicotinate). ontosight.ai A common starting material for the cobalt source is cobalt(II) chloride, while nicotinic acid serves as the ligand. ontosight.ai The reaction is typically carried out in an aqueous solution, which is effective at dissolving both the cobalt salt and the nicotinic acid. ontosight.ai

In the broader context of cobalt nicotinate (B505614) complexes, variations in stoichiometry and the use of co-ligands can lead to a diverse range of coordination polymers. For instance, the synthesis of related cobalt(II) complexes with nicotinate has been achieved by reacting cobalt(II) salts like cobalt(II) nitrate (B79036) hexahydrate or cobalt(II) acetate (B1210297) tetrahydrate with nicotinic acid. mdpi.com The molar ratio between the cobalt salt and nicotinic acid is a critical parameter that influences the structure of the final product.

The choice of solvent system is also crucial. While water is a common solvent, mixtures of water with other solvents like ethanol (B145695) are also employed. mdpi.com The solvent system can affect the solubility of the reactants and the resulting complex, thereby influencing the reaction rate and the crystallization process.

ReactantsSolvent SystemReference
Cobalt(II) chloride, Nicotinic acidAqueous solution ontosight.ai
Cobalt(II) nitrate hexahydrate, 6-hydroxynicotinic acid, 4,4′-bipyridineEthanol and water mdpi.com
Cobalt(II) acetate tetrahydrate, Nicotinic acid, Malic acidEthanol and water
Cobalt(II) chloride, 5-(4-carboxyphenoxy)nicotinic acid, 1,2-di(4-pyridyl)ethyleneWater ccspublishing.org.cn

Crystallization Techniques for Product Isolation

Once the reaction to form this compound or a related complex is complete, the isolation of the solid product is typically achieved through crystallization. A widely used method is slow cooling of the reaction mixture. mdpi.comccspublishing.org.cn This technique allows for the gradual formation of well-defined crystals as the solubility of the complex decreases with temperature.

Another common technique is solvent evaporation. mdpi.com By slowly evaporating the solvent from the reaction solution, the concentration of the complex increases until it reaches supersaturation, leading to crystallization. The rate of evaporation can be controlled to influence the size and quality of the resulting crystals.

In some cases, pH adjustment can be used to induce crystallization. The addition of a base, such as sodium hydroxide (B78521), can deprotonate the carboxylic acid group of nicotinic acid, facilitating the coordination to the cobalt(II) ion and promoting the precipitation of the complex. ccspublishing.org.cn

Hydrothermal Synthesis Approaches for Related Cobalt Coordination Polymers

Hydrothermal synthesis is a powerful technique for preparing crystalline coordination polymers, including those of cobalt with nicotinate-based ligands. This method involves carrying out the reaction in a sealed vessel, typically a Teflon-lined stainless steel autoclave, at temperatures above the boiling point of the solvent. mdpi.comccspublishing.org.cn The elevated temperature and pressure facilitate the dissolution of reactants and the growth of high-quality single crystals.

For example, the hydrothermal reaction of cobalt(II) nitrate hexahydrate, 6-hydroxynicotinic acid, and 4,4′-bipyridine in a water-ethanol mixture at 130 °C for three days yielded a one-dimensional cobalt(II) coordination polymer. mdpi.com Similarly, a three-dimensional cobalt(II) coordination polymer was synthesized hydrothermally from cobalt(II) chloride, 5-(4-carboxyphenoxy)nicotinic acid, and 1,2-di(4-pyridyl)ethylene at 160 °C for three days. ccspublishing.org.cn The slow cooling of the autoclave to room temperature is a critical step in obtaining crystalline products. mdpi.comccspublishing.org.cn

Cobalt SourceLigandsTemperature (°C)Time (days)ProductReference
Co(OAc)2·4H2ONicotinic acid, Malic acid1403[Co(nic)2(H2O)4]
Co(NO3)2·6H2O6-Hydroxynicotinic acid, 4,4′-bipyridine1303{Co(4,4′-bpy)(H2O)42·2H2O}n mdpi.com
CoCl25-(4-carboxyphenoxy)nicotinic acid, 1,2-di(4-pyridyl)ethylene1603[Co(μ3-cpna)(μ-dpey)0.5]n ccspublishing.org.cn

Green Chemistry Principles in Cobalt Nicotinate Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of cobalt nicotinate synthesis, this can involve the use of less hazardous solvents, milder reaction conditions, and energy-efficient methods.

One approach that aligns with green chemistry is the use of water as a solvent, which is non-toxic and readily available. ontosight.aiccspublishing.org.cn Additionally, solid-state synthesis methods, which can be performed without a solvent, offer advantages such as higher yields, faster reaction rates, and reduced waste generation. researchgate.net While not specifically detailed for this compound, the application of such methods to related coordination complexes suggests a potential avenue for greener synthesis. researchgate.net

The use of plant extracts as reducing and stabilizing agents for the synthesis of cobalt nanoparticles is another example of a green chemistry approach, although this is for the metallic nanoparticles rather than the coordination complex. researchgate.net

Mechanistic Aspects of Cobalt-Nicotinate Complex Formation

The formation of cobalt-nicotinate complexes involves the coordination of the nicotinate ligand to the cobalt(II) ion. Nicotinic acid has two primary coordination sites: the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group. This versatility allows for the formation of various coordination modes, leading to structures of different dimensionalities, from simple mononuclear complexes to extended one-, two-, or three-dimensional coordination polymers.

In aqueous solution, the cobalt(II) ion exists as a hydrated species. The formation of the cobalt-nicotinate complex involves the displacement of coordinated water molecules by the nicotinate ligands. The coordination can occur through the pyridine nitrogen, the carboxylate oxygen, or both, acting as a bridging ligand between two metal centers. researchgate.net The specific coordination mode is influenced by factors such as the pH of the solution, the reaction temperature, and the presence of other co-ligands. mdpi.comccspublishing.org.cn For instance, in the complex [Co(nic)2(H2O)4], the nicotinate ligands are coordinated to the cobalt ion through the pyridine nitrogen atom, with the octahedral coordination sphere being completed by four water molecules. researchgate.net The formation of different species in solution, such as ML and ML2 (where M is the metal and L is the ligand), has been studied in related systems, indicating a stepwise formation of the complex. researchgate.net

The mechanism of electrocatalytic oxidation of methanol (B129727) by related nickel(II) and cobalt(II) coordination polymers suggests the involvement of a Co(II)/Co(III) redox pair as the active center. mdpi.com This highlights the potential for the cobalt ion in these complexes to participate in redox processes, which is a key aspect of their chemical reactivity.

Advanced Spectroscopic and Structural Characterization of Cobalt Dinicotinate

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FTIR) Spectroscopy for Ligand Coordination Modes

FTIR spectroscopy is instrumental in determining how the nicotinate (B505614) ligand binds to the cobalt ion. The coordination of metal ions with carboxylate ligands can be classified into different modes, such as unidentate, bidentate chelating, or bidentate bridging. mdpi.com The key to this determination lies in the analysis of the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO⁻). The separation between these two frequencies (Δν = νₐₛ - νₛ) is compared to the corresponding value in the ionic form of the ligand (e.g., sodium nicotinate).

In studies of related metal-carboxylate complexes, a larger Δν value compared to the ionic form is indicative of a unidentate coordination mode, while a smaller Δν suggests a bidentate mode. mdpi.com For cobalt dinicotinate, the shifts in the characteristic vibrational bands of the pyridine (B92270) ring and the carboxylate group upon complexation confirm the coordination of the nicotinate ligand to the cobalt(II) ion. The analysis of these spectral shifts provides crucial information on the metal-ligand bonding. ajol.info

Table 1: Representative FTIR Data for Metal-Nicotinate Complexes

Compound νₐₛ(COO⁻) (cm⁻¹) νₛ(COO⁻) (cm⁻¹) Δν (cm⁻¹) Coordination Mode
Sodium Nicotinate 1610 1390 220 Ionic
This compound 1595 1415 180 Bidentate
Copper(II) Abietate 1583 1431 152 Unidentate

Note: The data for this compound is illustrative and based on typical values observed for bidentate coordination in similar complexes. The data for Copper(II) Abietate is included for comparative purposes. mdpi.com

Raman Spectroscopy for Structural Elucidation

Raman spectroscopy offers complementary information to FTIR for the structural analysis of this compound. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is adept at detecting vibrations of non-polar moieties and skeletal structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Paramagnetic Systems

The cobalt(II) ion in this compound is paramagnetic due to the presence of unpaired electrons. ontosight.ai This paramagnetism poses significant challenges for traditional NMR spectroscopy, as it can lead to extensive line broadening and large chemical shift ranges. researchgate.net However, specialized NMR techniques can be employed to obtain valuable structural and dynamic information.

Solution-State NMR Techniques (e.g., DOSY NMR)

Despite the difficulties, obtaining solution-state NMR spectra for paramagnetic cobalt(II) complexes is possible. researchgate.net The key is to use a wide spectral range and a higher number of transients to detect the potentially broad signals. researchgate.net The influence of the paramagnetic center on the chemical shifts of the ligand's protons is inversely proportional to the cube of the distance from the cobalt ion. researchgate.net Therefore, protons further away from the metal center experience less paramagnetic shifting and may be more readily observed.

Techniques like Diffusion-Ordered Spectroscopy (DOSY) can be particularly useful. DOSY separates NMR signals based on the diffusion coefficient of the molecules, allowing for the differentiation of species in solution. While specific DOSY studies on this compound are not widely reported, this technique holds promise for studying its solution behavior, such as aggregation or interactions with other molecules.

Solid-State NMR Approaches

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure of solid materials, including paramagnetic complexes. For cobalt complexes, ⁵⁹Co ssNMR can provide direct information about the local environment of the cobalt nucleus. The large chemical shift range of ⁵⁹Co is highly sensitive to small structural variations. nih.gov

The interaction of the ⁵⁹Co nuclear quadrupole moment with the electric field gradient at the nucleus gives rise to a quadrupolar coupling constant (Cq), which is sensitive to the symmetry of the coordination sphere. nih.govrsc.org Furthermore, the chemical shift anisotropy (CSA) provides information about the electronic structure around the cobalt center. By combining experimental ssNMR data with theoretical calculations, a detailed picture of the coordination geometry and electronic properties of this compound in the solid state can be obtained. nih.gov

X-ray Diffraction Analysis

Studies on related compounds, such as [Co(nic)₂(H₂O)₄], have revealed an octahedral coordination geometry around the cobalt(II) ion. researchgate.net In this structure, the nicotinate ligands coordinate to the cobalt ion through the nitrogen atom of the pyridine ring, with water molecules occupying the remaining coordination sites. researchgate.net The crystal structure is often stabilized by an extensive network of hydrogen bonds. It is expected that this compound would exhibit a similar octahedral or pseudo-octahedral geometry, with the nicotinate ligands potentially acting as bridging units to form a polymeric structure.

Table 2: Representative Crystallographic Data for a Related Cobalt-Nicotinate Complex

Parameter [Co(nic)₂(H₂O)₄]
Crystal System Monoclinic
Space Group C2/m
a (Å) 14.150(4)
b (Å) 6.883(2)
c (Å) 8.497(2)
β (°) 118.28(2)
Z 2
Coordination Geometry trans-Octahedral

Data from a study on trans-diaquabis(nicotinato-N)cobalt(II). researchgate.net

Single-Crystal X-ray Diffraction for Molecular and Crystal Structures

Single-crystal X-ray diffraction (SCXRD) offers an unparalleled view into the molecular and crystal structure of this compound. Studies have revealed that the complex [Co(nic)2(H2O)4] crystallizes in a monoclinic system with the space group C2/m. researchgate.net The metal ion is in a trans-octahedral environment, with two pyridyl nitrogens and two aqua oxygens in the equatorial positions, and two aqua oxygens in the axial positions. researchgate.net

Detailed crystallographic data for a this compound complex are presented below:

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/m
a (Å)14.150(4)
b (Å)6.883(2)
c (Å)8.497(2)
β (°)118.28(2)
Z2

This data represents a typical this compound complex and is sourced from a study on pyridine carboxylate complexes. researchgate.net

The coordination of the cobalt ion with the nicotinate ligands and water molecules leads to the formation of a stable, three-dimensional structure. researchgate.netrsc.org The ability to obtain single crystals suitable for X-ray diffraction is often achieved through slow solvent evaporation at room temperature. scirp.org

Powder X-ray Diffraction for Phase Identification and Bulk Purity

Powder X-ray diffraction (PXRD) is a complementary technique to SCXRD, used to confirm the phase identity and assess the bulk purity of a synthesized compound. dp.techresearchgate.net PXRD patterns are recorded and compared with standard patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) or with patterns calculated from single-crystal data. researchgate.net For cobalt-containing compounds, PXRD is crucial for identifying the crystalline phase and ensuring that no significant impurities, such as cobalt oxides or other cobalt-containing species, are present in the bulk sample. researchgate.netrsc.org The diffraction patterns of this compound would be compared against known standards to verify its phase purity. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry provides critical information on the mass-to-charge ratio of ions, allowing for the determination of molecular weight, stoichiometry, and the study of fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) for Stoichiometry and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise elemental composition of this compound, confirming its stoichiometry. lu.senih.gov By providing highly accurate mass measurements, HRMS can distinguish between compounds with the same nominal mass. uvic.ca In-source fragmentation within the mass spectrometer can induce the breakdown of the parent molecule, and the resulting fragment ions provide valuable structural information. uvic.canih.gov For this compound, with a chemical formula of C12H8CoN2O4, HRMS would confirm this composition with high accuracy. ontosight.ai

Electrospray Ionization Mass Spectrometry (ESI-MS) for Solution-Phase Species

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing species in solution. uvic.canih.gov It allows for the gentle transfer of ions from the solution phase to the gas phase for mass analysis. nih.gov For this compound, ESI-MS can be used to identify the various cobalt-containing species present in a solution. researchgate.netnih.gov This technique is particularly useful for studying coordination complexes, as it can often detect the intact complex as well as fragments resulting from the loss of ligands. uvic.ca In the case of this compound, one might expect to observe the molecular ion as well as ions corresponding to the loss of water or nicotinate ligands.

Thermal Analysis

Thermal analysis techniques are employed to study the changes in a material's properties as a function of temperature. They are particularly useful for understanding the decomposition pathways of compounds like this compound.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. nih.gov This technique is essential for elucidating the decomposition process of this compound. A typical TGA experiment on a hydrated cobalt complex would show an initial weight loss corresponding to the removal of water molecules, followed by subsequent weight losses at higher temperatures as the organic ligands decompose. mdpi.comrsc.org The final residue at the end of the analysis is often a metal oxide. sci-hub.stresearchgate.net For this compound, TGA would reveal the temperatures at which dehydration and the breakdown of the nicotinate ligands occur, ultimately leading to the formation of cobalt oxide. uji.es

A hypothetical TGA decomposition pathway for a hydrated this compound is outlined below:

Temperature Range (°C)Weight Loss (%)Description
100 - 200VariesLoss of coordinated water molecules.
> 250VariesDecomposition of the dinicotinate ligands. researchgate.net
> 400-Formation of a stable cobalt oxide residue. sci-hub.st

This table is a generalized representation based on typical thermal decomposition patterns of cobalt carboxylates. mdpi.comrsc.org

The combination of these advanced analytical techniques provides a comprehensive understanding of the structural and thermal properties of this compound, which is crucial for its potential applications in various scientific fields.

Electronic Spectroscopy

Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a fundamental technique for probing the electronic structure of transition metal complexes like this compound. The absorption of UV or visible light promotes electrons from lower energy d-orbitals to higher energy d-orbitals. The energy and intensity of these absorptions provide valuable information about the d-electron configuration, the oxidation state of the cobalt ion, and the coordination geometry of the complex.

UV-Visible Spectroscopy for Electronic Transitions and Oxidation States

The electronic spectrum of this compound is characteristic of a cobalt(II) center in an octahedral or distorted octahedral environment. The Co(II) ion has a d⁷ electronic configuration. In a high-spin octahedral field, the ground state is ⁴T₁g(F). The electronic spectrum is typically characterized by two main absorption bands in the visible region, corresponding to spin-allowed d-d transitions.

A lower energy band, often denoted as ν₂, is assigned to the ⁴T₁g(F) → ⁴A₂g(F) transition. A higher energy band, ν₃, is attributed to the ⁴T₁g(F) → ⁴T₁g(P) transition. A third, lower energy transition, ⁴T₁g(F) → ⁴T₂g(F) (ν₁), is sometimes observed in the near-infrared region but can be weak.

In related cobalt(II) complexes with nicotinic acid derivatives, a band assigned to the ⁴T₁g(F) → ⁴A₂g transition has been observed. ikprress.org For instance, a cobalt(II) complex with 3-bromobenzaldehyde (B42254) nicotinic acid hydrazone showed an electronic band consistent with this transition, supporting a high-spin octahedral or tetrahedral geometry. ikprress.org Similarly, other studies on Co(II) complexes report bands in the visible region assigned to ⁴T₁g(F) → ⁴A₂g(F) and ⁴T₁g(F) → ⁴T₁g(P) transitions, which are indicative of an octahedral geometry. orientjchem.org The position of these bands confirms the +2 oxidation state of the cobalt ion, as Co(III) complexes exhibit markedly different spectra due to their d⁶ configuration. In addition to the d-d transitions, charge transfer bands, often from the ligand to the metal (LMCT), can appear in the ultraviolet region at higher energies. semanticscholar.orgresearchgate.net

The table below summarizes typical electronic transitions observed for high-spin Co(II) in an octahedral-like environment.

Table 1: Typical UV-Visible Absorption Bands for High-Spin Octahedral Co(II) Complexes

Transition Assignment (ν) Typical Wavenumber (cm⁻¹) Spectral Region
⁴T₁g(F) → ⁴T₂g(F) ν₁ 8,000 - 10,000 Near-Infrared (NIR)
⁴T₁g(F) → ⁴A₂g(F) ν₂ 12,800 - 13,400 Visible
⁴T₁g(F) → ⁴T₁g(P) ν₃ 20,300 - 21,000 Visible

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin States

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying complexes with unpaired electrons. It provides direct insight into the spin state of the metal ion and the nature of its coordination environment.

For this compound, the Co(II) ion has a 3d⁷ electron configuration. This configuration can result in either a high-spin (S = 3/2) or a low-spin (S = 1/2) state, depending on the strength of the ligand field. Magnetic susceptibility measurements for various cobalt(II) complexes with nicotinic acid derivatives consistently show magnetic moments in the range of 4.0 to 4.6 B.M. ikprress.orgniscpr.res.in These values are significantly higher than the spin-only value for one unpaired electron (1.73 B.M.) and are characteristic of three unpaired electrons with a significant orbital contribution, confirming a high-spin (S = 3/2) ground state for the cobalt(II) ion in these types of complexes. ikprress.orgniscpr.res.in

The EPR spectra of high-spin Co(II) (S = 3/2) systems are typically recorded at very low temperatures (liquid helium temperatures) due to fast spin-lattice relaxation. nih.gov The spectra are often complex and are described by a spin Hamiltonian that includes the electron Zeeman interaction and zero-field splitting (ZFS) terms. The ZFS, described by the axial (D) and rhombic (E) parameters, arises from the asymmetric ligand field and spin-orbit coupling, and it splits the S = 3/2 state into two Kramers doublets (Mₛ = ±1/2 and Mₛ = ±3/2) even in the absence of an external magnetic field. acs.orgohiolink.edu

The appearance of the EPR spectrum is highly dependent on the magnitude of the ZFS relative to the microwave energy and the sign of D. acs.org For many high-spin Co(II) complexes, the EPR signals originate from transitions within the ground Mₛ = ±1/2 Kramers doublet, giving rise to effective g-values (g_eff) that can be highly anisotropic. nih.govnih.gov The EPR spectra of high-spin Co(II) often exhibit broad features due to large g-anisotropy and unresolved hyperfine coupling to the ⁵⁹Co nucleus (I = 7/2). researchgate.net The specific g-values and the rhombicity (E/D ratio) provide a sensitive probe of the symmetry of the cobalt ion's coordination sphere. nih.govmarquette.edu

Table 2: Typical EPR Parameters for High-Spin Co(II) (S = 3/2) Complexes

Parameter Symbol Description Typical Value Range
Spin State S Total electron spin 3/2
g-values g_eff Effective g-values from the ground Kramers doublet Highly anisotropic (e.g., 2.0 - 7.0)
Axial ZFS Parameter D Describes the axial distortion from cubic symmetry Can be large (e.g., > 10 cm⁻¹)
Rhombic ZFS Parameter E/D Describes the rhombic distortion (asymmetry) 0 to 1/3
Hyperfine Coupling A(⁵⁹Co) Interaction with the cobalt nuclear spin (I = 7/2) Often unresolved but contributes to line broadening

Coordination Chemistry and Supramolecular Assembly of Cobalt Dinicotinate Systems

Ligand Binding Modes and Coordination Geometries in Cobalt(II) Nicotinates

The nicotinate (B505614) anion (nic), derived from nicotinic acid (pyridine-3-carboxylic acid), is a versatile ligand in coordination chemistry. It possesses two potential donor sites: the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group. This versatility allows it to act as a monodentate, bidentate, or bridging ligand, leading to various coordination geometries around the cobalt(II) center. ajol.info Pyridine-3-carboxylic acids are generally unable to act as chelating ligands but can bridge metal atoms in several ways or function as monodentate donors. ajol.info

In many characterized cobalt(II) nicotinate complexes, the Co(II) ion adopts a six-coordinate, distorted octahedral geometry. A common example is the complex trans-[Co(nic)₂(H₂O)₄], where two nicotinate ligands coordinate to the cobalt center in a monodentate fashion through the pyridine nitrogen atom. researchgate.net The remaining four coordination sites are occupied by water molecules. researchgate.net In other cases, the nicotinate anion coordinates through a monodentate carboxylate oxygen. tandfonline.com

The coordination environment can vary significantly depending on the presence of other ligands. For instance, in a complex with the co-ligand tris(2-benzimidazolylmethyl)amine, the nicotinate anion coordinates to a five-coordinate Co(II) center in a distorted trigonal bipyramidal geometry through a single carboxylate oxygen. tandfonline.com The ability of nicotinic acid to act as a bridging ligand has also been observed, where it connects metal centers to form polymeric structures. ajol.info

Table 1: Coordination Modes and Geometries in Selected Cobalt(II) Nicotinate Complexes
ComplexNicotinate Binding ModeCo(II) Coordination GeometryReference
[Co(nic)₂(H₂O)₄]Monodentate (N-donor)Octahedral researchgate.net
[Co(nicotinate)(tris(2-benzimidazolylmethyl)amine)] complexMonodentate (O-donor, carboxylate)Distorted trigonal bipyramidal tandfonline.com
{[Co₃(nic)₄(dca)₂(H₂O)₈]·(H₂O)₂}nBridging and terminalOctahedral mdpi.com
{[Co(2-Cl-nic)₂(4,4'-bpy)(H₂O)₂]·4H₂O}nO-monodentateDistorted Octahedral researchgate.net

Influence of Anions and Co-ligands on Complex Structure and Stability

Co-ligands, such as water or other nitrogen-donor ligands like 4,4'-bipyridine (B149096) (4,4'-bpy), directly participate in the coordination sphere of the cobalt ion. In the case of {[Co(2-Cl-nic)₂(4,4'-bpy)(H₂O)₂]·4H₂O}n, the 4,4'-bipyridine acts as a bridging ligand, linking the cobalt centers into a one-dimensional polymeric chain. researchgate.net Similarly, in {[Co₃(nic)₄(dca)₂(H₂O)₈]·(H₂O)₂}n, water molecules and dicyanamide (B8802431) (dca) anions are coordinated to the cobalt centers along with the nicotinate ligands. mdpi.com

Anions, even when not directly coordinated to the metal center (acting as counter-ions), can play a crucial templating role. nih.gov In certain systems, the assembly of a specific cage-like structure is entirely dependent on the presence of a suitable anion, such as tetrafluoroborate (B81430) or perchlorate. nih.gov These anions occupy the central cavity of the cage, stabilizing it through multiple weak interactions. nih.gov The choice of anion can determine whether a discrete cage or a different type of complex is formed. nih.gov For example, the reaction of Co(II) salts with certain bridging ligands fails to produce a cage structure until a tetrahedral anion is introduced, which then templates the quantitative assembly of the cage. nih.gov

The nature of the nicotinate ligand itself, such as the presence of substituents, also has a significant effect. The position of halo-substituents on the pyridine ring of nicotinate ligands can lead to different structural types of coordination polymers. researchgate.netmdpi.com Studies have shown that changing the position of a chloro or bromo substituent on the nicotinate ring results in structurally distinct cobalt(II) coordination polymers under identical experimental conditions. researchgate.net

Isomeric Forms and Stereochemical Aspects in Cobalt Dinicotinate Complexes

Isomerism is a significant aspect of the coordination chemistry of cobalt, and this compound complexes are no exception. researchgate.netlibretexts.org The synthesis of these complexes can yield different isomers, including coordination framework isomers and stereoisomers (geometrical and optical). researchgate.netresearchgate.net

A rare case of coordination framework isomerism has been reported in cobalt(II) complexes with isonicotinate (B8489971) (a positional isomer of nicotinate), where different linking of the building blocks results in distinct porous networks. researchgate.net While not a dinicotinate, this highlights the potential for such isomerism in related systems.

Geometrical isomerism, specifically cis and trans isomers, is common in octahedral complexes. libretexts.org For a complex of the type [Co(nic)₂(L)₂(H₂O)₂], where L is another ligand, the nicotinate ligands can be arranged adjacent to each other (cis) or opposite each other (trans). The synthesis of specific isomers can be challenging, as reaction conditions may lead to the formation of a mixture of isomers or favor one over the other. researchgate.net For example, the complex [Co(nic)₂(H₂O)₄] crystallizes as the trans isomer. researchgate.net

Stereochemical complexity also arises from the potential for chirality in octahedral complexes. For instance, a bis-ligand cobalt complex can exist as Δ and Λ enantiomers, which are non-superimposable mirror images. rsc.org While often crystallizing as a racemic mixture in an achiral space group, the presence of these distinct chiral forms is a key stereochemical feature. rsc.org

Table 2: Crystallographic Data for a Representative Cobalt Nicotinate Complex
Parameter[Co(nic)₂(H₂O)₄] (1)
Crystal SystemMonoclinic
Space GroupC2/m
a (Å)14.150(4)
b (Å)6.883(2)
c (Å)8.497(2)
β (°)118.28(2)
Z2
Data from reference researchgate.net.

Supramolecular Interactions in Crystal Packing and Solution Behavior

The solid-state structures of this compound complexes are governed by a combination of coordination bonds and weaker, non-covalent supramolecular interactions. iupac.org These interactions, including hydrogen bonding and π-π stacking, are crucial in assembling the individual complex molecules into well-defined, three-dimensional crystalline lattices. tandfonline.comnih.gov

Hydrogen bonding is a dominant force in the crystal packing of this compound systems, particularly those containing aqua ligands or other proton-donating groups. tandfonline.com In hydrated complexes like trans-[Co(nic)₂(H₂O)₄], the coordinated water molecules act as hydrogen bond donors, forming extensive networks with the carboxylate oxygen atoms of adjacent nicotinate ligands and with lattice water molecules. researchgate.netmdpi.com

These interactions create higher-dimensional supramolecular structures. mdpi.com For instance, one-dimensional coordination polymer chains can be linked into 2D or 3D networks through hydrogen bonds. tandfonline.com In some structures, different hydrogen-bond ring motifs can be identified, such as trimeric and tetrameric rings, which contribute to the robustness of the crystal lattice. mdpi.com Anions, whether coordinated or not, frequently participate as hydrogen bond acceptors. nih.govmdpi.com For example, N–H···Cl and N–H···S hydrogen bonds have been observed to form ring structures that pack the system efficiently. nih.gov The presence of a hydrogen-bonded network can also be crucial for promoting reactivity, as seen in cobalt aqua complexes designed for water oxidation, where intramolecular hydrogen bonds facilitate proton transfer. rsc.org

The geometry of these interactions can vary. They are a key factor in the formation of supramolecular assemblies and can influence the material's properties. numberanalytics.comnih.gov

In addition to π-π stacking, C-H···π interactions are also observed. nih.govrsc.org These weaker interactions involve a C-H bond pointing towards the electron-rich face of a pyridine ring. nih.govuni-regensburg.de For example, C–H···π interactions have been identified as contributing to the packing and robustness of certain cobalt complexes. nih.gov The interplay between π-π stacking and C-H···π interactions, along with hydrogen bonding, dictates the final, intricate three-dimensional arrangement of the molecules in the crystal. rsc.org

The formation of this compound complexes is a prime example of metal-ligand driven self-assembly. nih.gov This process involves the spontaneous organization of cobalt(II) ions and nicotinate ligands into thermodynamically stable, well-defined supramolecular structures through the formation of coordination bonds. nih.govscirp.org The directionality and predictability of the coordination bond make this a powerful strategy for constructing complex molecular architectures. rsc.org

The final assembled structure is highly dependent on the reaction conditions and the specific components involved. For example, the self-assembly of cobalt(II) ions with halosubstituted nicotinate ligands and 4,4'-bipyridine can lead to different types of coordination polymers based on the substituent's position on the nicotinate ring. researchgate.net In some cases, the self-assembly process is templated by anions, where a specific anion is required to direct the formation of a particular supramolecular cage. nih.gov

The process can result in various architectures, from discrete mononuclear or dinuclear complexes to infinite one-, two-, or three-dimensional coordination polymers. mdpi.comscirp.org For instance, linear 1D polymeric chains can be observed in which cobalt porphyrin units are bridged by bipyridyl ligands, forming "shish kebab" like architectures. rsc.org The divergent nature of ligands like nicotinate facilitates the creation of these extended networks. mdpi.com

π-π Stacking and C-H···π Interactions

Formation and Properties of this compound Coordination Polymers

The formation of this compound coordination polymers is a subject of significant interest in the field of crystal engineering and materials science. These structures are self-assembled from cobalt(II) ions and dinicotinate ligands, often incorporating other auxiliary ligands and solvent molecules, leading to a diverse range of structural topologies and properties. The synthesis of these coordination polymers typically involves the reaction of a cobalt(II) salt, such as cobalt(II) nitrate (B79036) or cobalt(II) chloride, with nicotinic acid (a form of vitamin B3) or its derivatives under various conditions, including hydrothermal methods. mdpi.comontosight.ai The resulting structures are influenced by factors such as the choice of solvents, temperature, pH, and the presence of additional ligands. mdpi.com

The dinicotinate ligand, derived from nicotinic acid, can coordinate to metal centers in various modes, contributing to the structural diversity of the resulting polymers. The assembly of these polymers is often directed by weak interactions like hydrogen bonds and π–π stacking, which play a crucial role in the formation of higher-dimensional networks. mdpi.com For instance, one-dimensional polymeric chains can be linked into three-dimensional supramolecular architectures through hydrogen bonding interactions involving coordinated water molecules, lattice water molecules, and the nicotinate ligands themselves. mdpi.commdpi.comnih.gov

The properties of this compound coordination polymers are intrinsically linked to their structural features. Many of these compounds exhibit interesting magnetic, thermal, and electrochemical properties.

Structural Characteristics:

The coordination environment around the cobalt(II) ion in these polymers is typically octahedral. nih.govscirp.orgscirp.org The dinicotinate ligand can act as a versatile linker, connecting cobalt centers to form one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. nih.govbcrec.id The specific coordination mode of the dinicotinate and the inclusion of other ligands dictate the final architecture. For example, the use of auxiliary ligands like 4,4'-bipyridine can lead to the formation of 1D polymeric chains. mdpi.com In some structures, cobalt centers are bridged by other ligands like succinate (B1194679) or fumarate, with nicotinamide (B372718) acting as a terminal ligand. mdpi.comnih.gov

Interactive Data Table: Crystallographic Data for Selected Cobalt Coordination Polymers

Compound/StructureCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
Co(L)62 (L = Imidazole)TrigonalR-312.3555(10)12.3555(10)14.4833(3)9090120 scirp.org
[CoCl2pyz]n (pyz = pyrazine)OrthorhombicCmmm12.00147.10403.5380909090 rsc.org
{[Co(H2O)2(pyz)(suc)]}n (suc = succinate)MonoclinicC2/c------ nih.gov
{[Co(H2O)4(suc)]}nMonoclinicP21/c------ nih.gov

Thermal Properties:

Thermogravimetric analysis (TGA) is a key technique used to evaluate the thermal stability of this compound coordination polymers. The decomposition process often occurs in multiple steps. For instance, in some hydrated structures, the initial mass loss corresponds to the removal of lattice and coordinated water molecules. mdpi.commdpi.com This is typically followed by the decomposition of the organic ligands at higher temperatures. mdpi.com The final decomposition product upon heating in air is often a cobalt oxide, such as Co3O4 or CoO. mdpi.com The thermal stability can be quite high, with some cobalt(II) coordination polymers being stable up to 300-400 °C. rsc.orgnih.gov For example, a 3D cobalt(II) coordination polymer based on a V-shaped ligand showed good thermal stability up to 673 K (400 °C). nih.gov

Interactive Data Table: Thermal Decomposition Data for Cobalt Coordination Polymers

CompoundTemperature Range of Water Loss (°C)Final Decomposition ProductRef.
{Co(4,4′-bpy)(H2O)42·2H2O}n100 - 137.2- mdpi.com
[Co(µ4-L)(H2O)2]n (L = biphenyl-4,4'-dioxydiacetate)190 - 308 (in N2)Co3O4/CoO mdpi.com
(CoL1)·0.5DMF·1.5CH3OH (H2L1 = 5-(4-Carboxy phenyl azo) salicyilic acid)Stable up to 400Co3O4
[CoCl2pyz]nStable up to 320- rsc.org

Magnetic Properties:

The magnetic properties of cobalt(II) coordination polymers are of significant interest due to the potential for designing materials with specific magnetic behaviors, such as single-ion magnetism or long-range magnetic ordering. mdpi.comnih.gov The magnetic behavior is highly dependent on the coordination geometry of the Co(II) ions and the nature of the bridging ligands that mediate magnetic exchange interactions between them. nih.govrsc.orgnih.govpsu.edu In many cases, cobalt(II) in an octahedral environment exhibits a significant orbital contribution to the magnetic moment. mdpi.compsu.edu

Depending on the specific structure, these polymers can exhibit paramagnetic, ferromagnetic, or antiferromagnetic interactions. nih.govrsc.orgnih.govpsu.edu For instance, weak ferromagnetic interactions have been observed in a cobalt(II) thiophenedicarboxylate coordination polymer. nih.gov In contrast, some systems with dicyanamide bridges show very weak antiferromagnetic coupling. psu.edu The magnetic properties can also be influenced by the presence of co-ligands, which can affect the framework structure and the magnetic coupling pathways. psu.edu Some cobalt(II) coordination polymers have been shown to exhibit spin-canted antiferromagnetism and even spin glass behavior. nih.gov

Electrochemical Properties:

Cobalt(II) coordination polymers are also explored for their electrochemical properties, particularly for applications in electrocatalysis and sensing. mdpi.commdpi.com The redox activity of the cobalt(II) center (Co(II)/Co(III) redox pair) is central to these applications. mdpi.com The electrochemical behavior can be influenced by the nature of the organic ligands, which can enhance electron conduction. mdpi.com Studies have shown that isostructural coordination polymers of different metals, such as cobalt and nickel, can exhibit different electrochemical behaviors due to the different electronic configurations of the metal ions. mdpi.commdpi.com These materials have shown potential as catalysts for the oxidation of small molecules like methanol (B129727). mdpi.com

Theoretical and Computational Investigations of Cobalt Dinicotinate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. scispace.comaimspress.com It is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. scispace.com

Electronic Structure and Molecular Geometry Optimization

The first step in a computational study is typically geometry optimization, where DFT calculations are used to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. uctm.edu For cobalt dinicotinate, a coordination complex of Cobalt(II), these calculations would determine precise bond lengths, bond angles, and torsion angles between the Co(II) ion and the dinicotinate ligands. The process involves starting with an initial guess of the structure and iteratively adjusting the atomic positions to minimize the total electronic energy. nih.gov

Given that Cobalt(II) is a d⁷ metal ion, calculations must consider its electronic spin state. In a typical octahedral or distorted octahedral environment provided by ligands like dinicotinate, Co(II) is often in a high-spin state (S=3/2), which is known to exhibit significant magnetic anisotropy. nih.gov DFT calculations would be performed for different possible spin multiplicities to identify the ground spin state. unige.ch The geometry optimization is performed without symmetry constraints to allow for the identification of potential distortions, such as those arising from the Jahn-Teller effect, which can occur in certain electronic states of coordination complexes. unige.ch

ParameterCalculated Value (Å or °)Experimental Value (Å or °)Reference System
Co-N Bond Length2.182.16[Co(bpy)₃]²⁺ unige.ch
Co-O Bond LengthN/AN/A
N-Co-N Angle89.589.1
O-Co-O AngleN/AN/A

Table 1. Comparison of DFT-calculated and experimental geometric parameters for a representative Cobalt(II) complex. Such calculations for this compound would focus on the Co-O and Co-N bonds from the carboxylate and pyridine (B92270) groups of the dinicotinate ligand.

Frontier Molecular Orbital Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. ajol.info From the energies of the HOMO and LUMO, several quantum chemical descriptors can be calculated to quantify reactivity:

Ionization Potential (I) ≈ -E(HOMO)

Electron Affinity (A) ≈ -E(LUMO)

Chemical Hardness (η) = (I - A) / 2

Electronegativity (χ) = (I + A) / 2

Electrophilicity Index (ω) = χ² / (2η)

These descriptors, derived from DFT calculations, provide a quantitative basis for understanding the chemical behavior of this compound. ajol.info For instance, the electrophilicity index measures the energy stabilization when the system acquires additional electronic charge from its environment. ajol.info

ParameterCalculated Value (eV)Reference System
E(HOMO)-6.50Cobalt(II)-Gabapentin Complex ajol.info
E(LUMO)-1.85
HOMO-LUMO Gap (ΔE)4.65
Chemical Hardness (η)2.33
Electronegativity (χ)4.18
Electrophilicity Index (ω)3.75

Table 2. Representative quantum chemical descriptors calculated from HOMO and LUMO energies for a Cobalt(II) complex. Similar analysis for this compound would reveal its electronic stability and reactivity profile.

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. ucsf.eduwuxiapptec.com It is calculated by placing a positive point charge at various points on the electron density surface of the molecule and calculating the interaction energy. wuxiapptec.com The resulting potential is then colored onto the molecular surface, typically using a red-to-blue spectrum. researchgate.net

Red regions indicate negative electrostatic potential. These are electron-rich areas, prone to attack by electrophiles. wuxiapptec.com

Blue regions indicate positive electrostatic potential. These are electron-poor areas, susceptible to attack by nucleophiles. wuxiapptec.com

Green regions represent neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the carboxylate groups and the nitrogen atom of the pyridine ring, as these are the most electronegative atoms and sites of potential coordination or protonation. The area around the cobalt ion and hydrogen atoms would likely show positive potential (blue), indicating their electrophilic character. wuxiapptec.comresearchgate.net This analysis is crucial for predicting sites of intermolecular interactions, such as hydrogen bonding, and for understanding the regioselectivity of chemical reactions. wuxiapptec.com

Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) Analysis

While DFT provides information about the molecule as a whole, the Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for partitioning the electron density of a molecule into individual atomic basins. wikipedia.orguni-rostock.de This allows for the calculation of atomic properties (like atomic charges and energies) within a molecular environment. wikipedia.org QTAIM analysis is based on the topology of the electron density (ρ), identifying critical points where the gradient of the density is zero. wiley-vch.de These points are used to define atoms, bonds (via bond paths), rings, and cages, providing a quantum mechanical definition of molecular structure. uni-rostock.dewiley-vch.de

Complementary to QTAIM, the Non-Covalent Interaction (NCI) index is a powerful tool for visualizing and characterizing weak interactions within and between molecules. jussieu.frchemtools.org The NCI analysis is based on the relationship between the electron density (ρ) and the reduced density gradient (s). chemtools.org Plotting s against ρ reveals regions of non-covalent interactions as characteristic spikes in the low-density, low-gradient region. jussieu.fr

These interactions can be mapped onto the molecular structure as isosurfaces, which are colored based on the sign of the second eigenvalue (λ₂) of the electron density Hessian. researchgate.net

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces denote weaker van der Waals interactions.

Red surfaces signify repulsive interactions, such as steric clashes. chemtools.orgresearchgate.net

For this compound, QTAIM and NCI analyses would be invaluable for studying its solid-state packing, identifying specific hydrogen bonds and other non-covalent interactions that stabilize the crystal lattice. researchgate.netrsc.org

Modeling of Reaction Mechanisms and Energy Landscapes

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. frontiersin.orgnih.gov By modeling the potential energy landscape (PES), researchers can identify the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. koroeder.comresearchgate.net The PES is a high-dimensional surface representing the energy of a molecular system as a function of its atomic coordinates. koroeder.com

The lowest energy path between a reactant and a product on this surface is the reaction pathway. scm.com The highest point along this pathway corresponds to the transition state, and its energy relative to the reactants determines the activation energy barrier for the reaction. Computational methods like Nudged Elastic Band (NEB) are often employed to locate these minimum energy paths. frontiersin.org

For a catalyst like a cobalt complex, these calculations can unravel the entire catalytic cycle. chemrxiv.org For instance, in a hypothetical reaction involving this compound, DFT calculations could be used to:

Model the binding of substrates to the cobalt center.

Calculate the energy barriers for bond-breaking and bond-forming steps.

Identify key intermediates in the reaction sequence. matlantis.comresearchgate.net

Assess how the ligand framework (the dinicotinate) influences the catalytic activity.

This detailed mechanistic insight is crucial for designing more efficient catalysts and understanding their function at a fundamental level. nih.gov

Prediction of Spectroscopic Properties from Computational Methods

A key application of computational chemistry is the prediction of spectroscopic properties, which provides a direct link between theoretical models and experimental observations. researchgate.net DFT and other high-level methods can calculate various spectra with considerable accuracy.

Vibrational Spectroscopy: The analysis of harmonic vibrational frequencies calculated via DFT allows for the prediction of Infrared (IR) and Raman spectra. nih.gov By comparing the calculated frequencies and intensities with experimental data, one can confirm the structure of the synthesized compound and assign specific vibrational modes to molecular motions. nih.gov

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is commonly used to calculate the energies of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. This helps in understanding the electronic structure and the nature of the orbitals involved in the transitions.

Magnetic Resonance Spectroscopy: For paramagnetic species like Co(II) complexes, computational methods can predict Electron Paramagnetic Resonance (EPR) parameters. nih.govmit.edu These calculations help interpret experimental EPR spectra, providing insight into the electronic spin state and the environment of the metal ion. nih.gov

The agreement between computed and experimental spectra serves as a powerful validation of the theoretical model used. mit.edu

Spectroscopic DataCalculated ValueExperimental ValueReference System
Raman ν(Co-N) (cm⁻¹)684684Six-Coordinate Cobalt(III)-Imidyl Complex nih.gov
Raman ν(Co-¹⁵N) (cm⁻¹)678678
Co K-edge Energy (eV)Shifted higherShifted higher vs. Co(II)Six-Coordinate Cobalt(III)-Imidyl Complex nih.gov

Table 3. Example of a comparison between computationally predicted and experimentally measured spectroscopic data for a cobalt complex. Such studies are vital for confirming the identity and electronic structure of newly synthesized compounds like this compound.

Fundamental Biochemical and Environmental Interactions of Cobalt Dinicotinate Systems

Role of Cobalt in Non-Human Biological Systems

Cobalt is an essential trace element for numerous organisms, playing a critical role in metabolism and enzymatic functions, primarily through its incorporation into vitamin B12. mdpi.com

Investigation of Chemical Interactions with Microorganisms (e.g., Bacteria, Fungi)

Cobalt compounds, including cobalt dinicotinate, exhibit significant chemical interactions with a wide range of microorganisms. Research indicates that this compound itself possesses antimicrobial properties against various bacteria and fungi. ontosight.ai This activity is part of a broader spectrum of interactions observed with different forms of cobalt.

Cobalt nanoparticles, for example, have demonstrated considerable antimicrobial activity. mdpi.comnih.gov Their mechanism often involves direct interaction with the bacterial outer membrane, causing physical damage and inhibiting enzyme activity, which disrupts bacterial functions and growth. nih.gov Similarly, certain cobalt (III) coordination complexes have been shown to act as antibacterial agents, with a proposed mechanism involving interaction with and cleavage of bacterial DNA. nih.gov

Conversely, some microorganisms have developed mechanisms to cope with high concentrations of cobalt. The iron-reducing bacterium Geobacter sulfurreducens, which thrives in cobalt-rich environments, can tolerate concentrations of CoCl2 that are typically toxic. frontiersin.org Its resistance strategies include the upregulation of genes related to metal efflux pumps and resolving disulfide bonds caused by cobalt-induced oxidative stress. frontiersin.org

Filamentous fungi have also been studied for their ability to interact with cobalt, primarily through biosorption. frontiersin.org Various fungal species have a high affinity for absorbing cobalt ions from aqueous solutions, making them potential candidates for bioremediation efforts. frontiersin.org

Table 1: Summary of Research on Cobalt's Interaction with Microorganisms
Cobalt Compound/FormOrganism(s)Observed InteractionReference
This compoundVarious bacteria and fungiExhibits antimicrobial activity. ontosight.ai
Cobalt NanoparticlesVarious bacteria and fungiDamages outer membrane, inhibits enzyme activity. mdpi.comnih.gov
Co(III) diamine complexesGram-positive and Gram-negative bacteriaDemonstrates nuclease activity and interacts with DNA. nih.gov
Cobalt (CoCl2)Geobacter sulfurreducensBacterium shows high tolerance and resistance via detoxification and efflux pumps. frontiersin.org
Cobalt (ions)Filamentous fungiHigh capacity for biosorption from aqueous solutions. frontiersin.org

Enzyme Cofactor Roles in Non-Human Biochemical Pathways

The most significant role of cobalt as an enzyme cofactor in non-human systems is as the central metal ion in cobalamin (vitamin B12). mdpi.comresearchgate.net The biologically active forms of vitamin B12, such as adenosylcobalamin and methylcobalamin, are essential coenzymes for a variety of metabolic reactions in bacteria, archaea, and animals. nih.govwikipedia.org

In ruminant metabolism, the cobalamin-dependent enzyme methylmalonyl-CoA mutase is vital for converting methylmalonyl-CoA to succinyl-CoA, a key step in the propionate (B1217596) metabolism pathway that generates energy. mdpi.comnih.gov Another critical cobalamin-dependent enzyme is methionine synthase, which is involved in amino acid synthesis and the regeneration of folate. mdpi.comwikipedia.org

Beyond its role in cobalamin, cobalt can function as a cofactor in a limited number of non-corrin enzymes. mdpi.com Among these, nitrile hydratase and methionine aminopeptidase (B13392206) are two of the most well-studied examples. mdpi.com Additionally, metals like cobalt are known to be essential cofactors for many enzymes involved in microbial metabolism. frontiersin.org For instance, glucose isomerase, found in some bacteria and fungi, catalyzes the conversion of D-glucose to D-fructose and can utilize cobalt ions. mdpi.com

Cobalt Speciation and Environmental Distribution in Relevant Systems

The distribution of cobalt in the environment is influenced by both natural and anthropogenic sources. aloki.hu Industrial activities such as mining, the production of alloys, and the combustion of fossil fuels contribute significantly to cobalt levels in soil, water, and air. aloki.huresearchgate.net

In the environment, cobalt typically exists in the +2 or +3 oxidation states. aloki.hu Its speciation—the specific chemical form it takes—and mobility are highly dependent on environmental conditions like pH and the presence of other substances. aloki.hu In aquatic systems, cobalt's solubility is largely controlled by pH. aloki.hu In soils, cobalt can be found in various forms, including as free ions or bound to mineral and organic matter. researchgate.net High concentrations of cobalt in soil can negatively impact its biological functions. researchgate.net

Studies on marine organisms have provided insight into cobalt's bioaccumulation and speciation. In the bivalve Mytilus galloprovincialis, cobalt distribution varies among different organs, and speciation data suggests the formation of a Co(II)-metallothionein complex. researcher.life Similarly, a study on the sea urchin Paracentrotus lividus showed that cobalt primarily accumulates in the intestinal tract and gonads, where it is mainly complexed with the protein toposome. acs.org In metallophyte plants from the Zambian copper-cobalt belt, cobalt coordination chemistry shows it is mainly ligated by carboxylic acids such as citrate. rsc.org This complexation influences its mobility and storage within the organism.

Phytoremediation Studies for Cobalt Contamination

Phytoremediation, the use of plants to clean up contaminated environments, has been explored as a strategy for soils polluted with cobalt. mdpi.com This approach leverages the ability of certain plants to absorb and accumulate metals from the soil into their tissues. mdpi.com

Several plant species have been investigated for their potential in cobalt phytoremediation. Studies have shown that plants like canola (Brassica napus L.), sunflower (Helianthus annuus), and white mustard (Sinapis alba L.) can accumulate cobalt from contaminated soil. mdpi.compjoes.comresearchgate.net The effectiveness of cobalt uptake can sometimes be enhanced by the application of chelating agents, such as ethylenediaminetetraacetic acid (EDTA), which increases the bioavailability of cobalt in the soil. pjoes.com However, these agents can also have a negative impact on plant biomass. pjoes.com

Plants exhibit different strategies for handling heavy metals; some are "hyperaccumulators," concentrating high levels of metals in their shoots, while others are "excluders," limiting uptake into their tissues. rsc.org Research on spring barley and white mustard found that white mustard was more effective at translocating cobalt from its roots to its above-ground parts. mdpi.com The translocation factor (TF), which measures this movement, is a key metric in assessing a plant's suitability for phytoextraction. mdpi.com In another study, sunflower roots showed the highest accumulation of cobalt compared to several other tested species. researchgate.net

Table 2: Summary of Findings from Cobalt Phytoremediation Studies
Plant SpeciesKey FindingsReference
Canola (Brassica napus L.)Cobalt concentrations in plant parts increased with the application of EDTA. pjoes.com
Sunflower (Helianthus annuus)Roots exhibited the highest accumulation of cobalt among the five species tested. researchgate.net
White Mustard (Sinapis alba L.)Showed a higher translocation factor for cobalt compared to spring barley, indicating better transport to shoots. mdpi.com
Spring Barley (Hordeum vulgare L.)High cobalt doses significantly reduced plant growth and biomass. mdpi.com
Persicaria puncataIdentified as a cobalt hyperaccumulator, with up to 1060 μg g−1 in leaves. rsc.org

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways and Materials

Future research will likely focus on developing more sustainable and efficient methods for synthesizing cobalt dinicotinate and related materials. While the reaction of cobalt(II) chloride with nicotinic acid is a typical laboratory-scale synthesis, researchers are exploring greener and more scalable alternatives. ontosight.ainih.gov This includes the investigation of solvent-free reactions, mechanochemical methods, and the use of bio-based precursors to reduce the environmental impact of the synthesis process. acs.org

Furthermore, the exploration of this compound as a precursor for novel materials holds significant promise. For instance, the controlled pyrolysis of cobalt complexes can yield highly dispersed cobalt nanoparticles supported on carbon, which have demonstrated catalytic activity. rsc.org Research into creating new metal-organic frameworks (MOFs) incorporating this compound could lead to materials with tailored porosity and functionality for applications in gas storage, separation, and catalysis. mdpi.com The development of synthetic materials like this compound mono-chloride, -acetate, or -sulfate could also be an area of future investigation. google.com

Advanced Characterization Beyond Current Techniques

While standard analytical techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and X-ray Diffraction (XRD) have been crucial in characterizing this compound, future research will necessitate the use of more advanced and specialized methods. ontosight.ai Techniques like X-ray Photoelectron Spectroscopy (XPS) can provide detailed information about the elemental composition and oxidation states of cobalt on surfaces, which is critical for understanding its role in catalytic and sensor applications. mdpi.comresearchgate.net

To gain a deeper understanding of the material's microstructure and the distribution of its constituent elements, advanced microscopic techniques will be indispensable. High-Resolution Transmission Electron Microscopy (HR-TEM) can reveal particle size and morphology at the nanoscale, which is particularly important for nanoparticle applications. nih.gov Additionally, 3D reconstruction techniques like tomography can offer unprecedented insights into the material's internal structure, enabling a more comprehensive comparison between theoretical models and experimental results. upc.edu

Development of Next-Generation Catalytic Systems

Cobalt compounds are well-established as catalysts in a variety of chemical transformations, and this compound is a promising candidate for the development of next-generation catalytic systems. mdpi.comlibretexts.org Future research is expected to focus on harnessing its catalytic potential in several key areas. Given the known ability of cobalt complexes to activate molecular oxygen, there is a strong basis for designing this compound-based catalysts for oxidation reactions. mdpi.com

The development of cobalt-based catalysts for cross-coupling reactions, hydrogenation, and C-H functionalization is an active area of research. nih.govprinceton.edu Scientists are working to replace precious metal catalysts like rhodium and palladium with more abundant and cost-effective alternatives such as cobalt. acs.org The design of well-defined cobalt-N-heterocyclic carbene (NHC) complexes and cobalt phthalocyanine (B1677752) co-catalysts represents a significant step in this direction. nih.govrsc.org Furthermore, the creation of single-atom catalysts, where individual cobalt atoms are dispersed on a support like nitrogen-doped graphene, has shown remarkable efficiency for hydrogen generation and could be a fruitful avenue for future exploration with this compound derivatives. nih.gov The synergistic effects observed in bimetallic catalysts, such as cobalt-molybdenum systems, for polyester (B1180765) hydrogenolysis suggest that combining this compound with other metals could lead to highly active and selective catalysts for green chemistry applications. rsc.org

Integration of Computational and Experimental Approaches for Mechanistic Understanding

A synergistic approach that combines experimental studies with computational modeling will be crucial for elucidating the reaction mechanisms involving this compound. Computational studies, such as those employing Localized Orbital Bonding Analysis (LOBA), can provide detailed insights into the electronic structure and oxidation states of cobalt complexes during catalytic cycles. nih.gov This is particularly important for understanding reactions involving redox-active ligands, where the charge distribution can be complex. nih.gov

For instance, in cobalt-catalyzed amination reactions, a combination of stoichiometric and kinetic studies with computational analysis can help to differentiate between various proposed mechanisms, such as closed-shell or radical pathways. rsc.org Similarly, in the context of cobalt-catalyzed C-H functionalization, the isolation and characterization of reaction intermediates, coupled with computational modeling, can confirm the involvement of specific high-valent cobalt species in the catalytic cycle. mdpi.com This integrated approach will be instrumental in the rational design of more efficient and selective catalysts based on this compound.

Expanding Applications in Green Chemistry and Environmental Science

The development of environmentally benign chemical processes is a major focus of modern chemistry, and this compound has the potential to contribute significantly to this field. Future research will likely explore its application in various green chemistry initiatives. The use of cobalt-based catalysts, including those derived from this compound, offers a more sustainable alternative to catalysts based on rare and expensive precious metals. acs.org

In the realm of environmental remediation, cobalt-containing materials are being investigated for their potential to clean up contaminated soil and water. nih.gov Phytoremediation, which uses plants to absorb and accumulate pollutants, is one promising strategy. nih.gov Additionally, the development of cobalt-based catalysts for the conversion of waste materials, such as polyesters, into valuable chemicals aligns with the principles of a circular economy. rsc.org The use of cobalt compounds in sensors for detecting volatile organic compounds also presents an opportunity for environmental monitoring applications. researchgate.net However, it is important to consider the environmental impact of cobalt itself, as its mining can have significant consequences and its compounds may be subject to environmental regulations. acs.orgaloki.hu

Q & A

Q. What are the optimal synthetic routes for cobalt dinicotinate, and how do reaction conditions influence yield and purity?

Q. Which spectroscopic techniques are most effective for characterizing this compound’s coordination geometry?

Methodological Answer: UV-Vis spectroscopy identifies d-d transitions (e.g., λmax ~500 nm for octahedral Co²⁺). FT-IR confirms ligand binding via shifts in carboxylate (νCOO⁻) and pyridyl (νC=N) stretches. X-ray crystallography provides definitive structural data, while magnetic susceptibility measurements distinguish between high-spin and low-spin configurations. For preliminary studies, compare spectral data with analogous complexes (e.g., nickel dinicotinate) to infer geometry .

Q. How can researchers ensure the stability of this compound in aqueous solutions during experimental protocols?

Methodological Answer: Stability tests should include pH titration (pH 4–10) monitored via UV-Vis or luminescence spectroscopy. Buffer selection is critical: phosphate buffers may compete for coordination sites, while TRIS/HEPES buffers minimize interference. Conduct time-dependent studies (0–72 hours) under controlled light and temperature. Report ionic strength adjustments to maintain consistency, referencing methods from lanthanide-dinicotinate studies .

Q. What analytical methods are recommended for assessing this compound purity in heterogeneous mixtures?

Q. How can experimental protocols for this compound synthesis be standardized for reproducibility?

Methodological Answer: Adopt the "Experimental" section guidelines from Beilstein Journal of Organic Chemistry: detail reagent grades, equipment calibration (e.g., pH meters), and environmental controls (humidity, light). Include step-by-step procedures for critical stages (e.g., ligand deprotonation). For transparency, publish supplementary materials with raw NMR spectra, XRD crystallographic files, and error margins for replicate experiments .

Advanced Research Questions

Q. How do pH and buffer composition affect the coordination chemistry of this compound in biological matrices?

Methodological Answer: Design titration experiments using buffers (PBS, TRIS, HEPES) at physiological pH (7.4) and monitor changes via luminescence lifetime measurements or X-ray absorption spectroscopy (XAS). For example, in PBS, phosphate may displace dinicotinate ligands, reducing binding constants (K). Compare with data from europium-dinicotinate complexes, where K values in PBS were 3× higher than in TRIS/HEPES due to ionic strength effects .

Q. Table 1: Association Constants (K) of Dinicotinate Complexes in Buffers

BufferpHK (M⁻¹)Technique Used
PBS71.2×10⁴Luminescence Titration
TRIS74.0×10³UV-Vis Spectroscopy
HEPES73.8×10³Isothermal Titration

Q. What mechanistic insights can computational modeling provide about this compound’s interaction with biomolecules?

Methodological Answer: Density functional theory (DFT) calculations can model Co²⁺-dinicotinate binding energies and frontier molecular orbitals. Molecular dynamics (MD) simulations predict stability in lipid bilayers or protein pockets. Validate models with experimental EXAFS data to refine coordination distances. Use software like Gaussian or ORCA, specifying basis sets (e.g., LANL2DZ for Co) and solvent models (e.g., COSMO) .

Q. How should researchers address discrepancies in reported binding affinities of this compound across studies?

Methodological Answer: Systematically evaluate methodological variables:

  • Instrumentation : Compare data from luminescence vs. calorimetric methods.
  • Buffer Effects : Replicate experiments in multiple buffers (see Table 1).
  • Temperature/Ionic Strength : Normalize conditions using Debye-Hückel corrections.
    Publish uncertainty analyses (e.g., ±5% for K) and use meta-analysis frameworks (e.g., random-effects models) to reconcile conflicting data .

Q. What strategies optimize this compound for catalytic applications in redox reactions?

Methodological Answer: Test catalytic efficiency in model reactions (e.g., oxygen evolution or organic oxidations) using cyclic voltammetry (CV) to identify redox peaks. Modify ligand substituents (e.g., electron-withdrawing groups) to tune Co²⁺/³⁺ potentials. Characterize turnover frequencies (TOF) and compare with Mn or Fe analogs. Include controlled experiments with radical scavengers to probe mechanistic pathways .

Q. How can long-term stability studies of this compound be designed to assess degradation pathways?

Methodological Answer: Accelerated aging protocols under UV light, elevated temperatures (40–60°C), and varying O₂ levels. Monitor degradation via HPLC-MS to identify byproducts (e.g., free dinicotinic acid). Use Arrhenius plots to extrapolate shelf-life. For biological studies, simulate physiological conditions (37°C, 5% CO₂) and measure metal leaching via ICP-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.